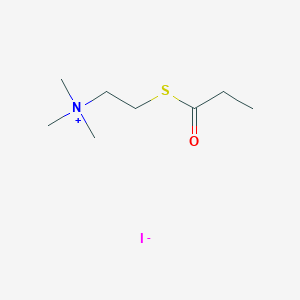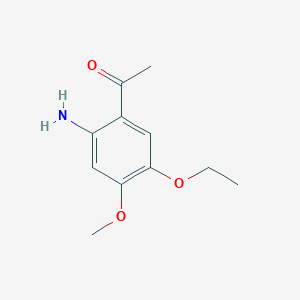
Ethanone,1-(2-amino-5-ethoxy-4-methoxyphenyl)-(9ci)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone,1-(2-amino-5-ethoxy-4-methoxyphenyl)-(9ci) is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an acetyl group at the second position, an ethoxy group at the fourth position, and a methoxy group at the fifth position on the aniline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(2-amino-5-ethoxy-4-methoxyphenyl)-(9ci) can be achieved through several synthetic routes. One common method involves the acetylation of 4-ethoxy-5-methoxyaniline using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete acetylation.
Another approach involves the use of Friedel-Crafts acylation, where 4-ethoxy-5-methoxyaniline is reacted with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This method also requires careful control of reaction conditions to prevent over-acylation and ensure high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of Ethanone,1-(2-amino-5-ethoxy-4-methoxyphenyl)-(9ci) may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help achieve consistent product quality and high throughput. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to remove impurities and obtain a high-purity compound.
化学反应分析
Types of Reactions
Ethanone,1-(2-amino-5-ethoxy-4-methoxyphenyl)-(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学研究应用
Ethanone,1-(2-amino-5-ethoxy-4-methoxyphenyl)-(9ci) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving aniline derivatives.
Industry: Used in the production of dyes, pigments, and other materials with specific chemical properties.
作用机制
The mechanism of action of Ethanone,1-(2-amino-5-ethoxy-4-methoxyphenyl)-(9ci) involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can participate in acetylation reactions, modifying the activity of target proteins. The ethoxy and methoxy groups can influence the compound’s solubility and binding affinity, affecting its overall biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
4-Ethoxy-5-methoxyaniline: Lacks the acetyl group, resulting in different chemical reactivity and biological activity.
2-Acetyl-4-methoxyaniline: Lacks the ethoxy group, affecting its solubility and interaction with molecular targets.
2-Acetyl-5-methoxyaniline:
Uniqueness
Ethanone,1-(2-amino-5-ethoxy-4-methoxyphenyl)-(9ci) is unique due to the combination of its functional groups, which confer specific chemical and biological properties
属性
CAS 编号 |
127285-49-8 |
|---|---|
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC 名称 |
1-(2-amino-5-ethoxy-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C11H15NO3/c1-4-15-11-5-8(7(2)13)9(12)6-10(11)14-3/h5-6H,4,12H2,1-3H3 |
InChI 键 |
JKSXBLIVKGXQPE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C(=O)C)N)OC |
规范 SMILES |
CCOC1=C(C=C(C(=C1)C(=O)C)N)OC |
同义词 |
Ethanone, 1-(2-amino-5-ethoxy-4-methoxyphenyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



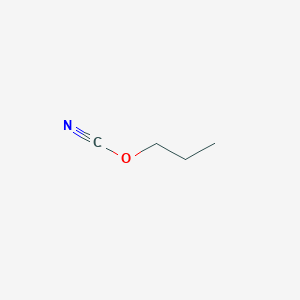


![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol](/img/structure/B161142.png)
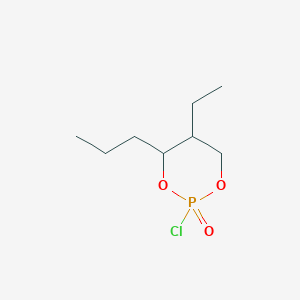
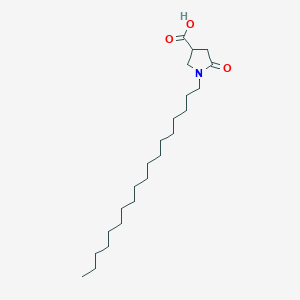
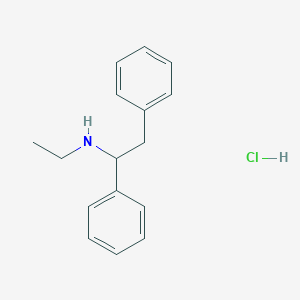
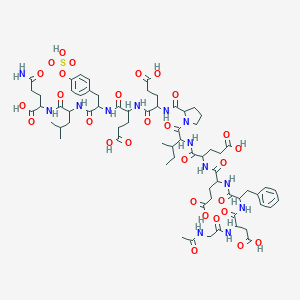
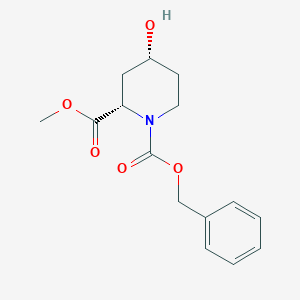
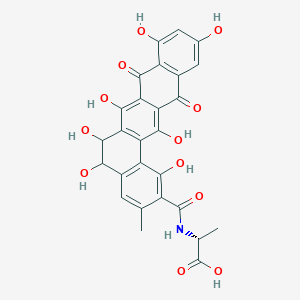
![ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B161163.png)
![4-[3-(4-Carbamimidoylanilino)propylamino]benzenecarboximidamide](/img/structure/B161164.png)
